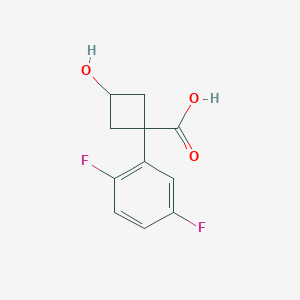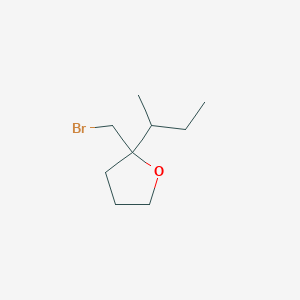![molecular formula C11H13NO4 B13166184 4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
4-[(4-Hydroxybenzoyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxybenzamido)butanoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol This compound is characterized by the presence of a hydroxybenzamide group attached to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzamido)butanoic acid typically involves the Schotten-Baumann reaction. This reaction is performed by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution . The reaction conditions include maintaining a slightly alkaline environment and controlling the temperature to avoid decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for 4-(4-Hydroxybenzamido)butanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxybenzamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Major Products
Oxidation: Formation of 4-(4-oxobenzamido)butanoic acid.
Reduction: Formation of 4-(4-aminobenzamido)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Hydroxybenzamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including cerebroprotective activity.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxybenzamido)butanoic acid involves its interaction with specific molecular targets. The hydroxybenzamide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyhippuric acid: Similar structure but with a different side chain.
4-Hydroxybenzoic acid: Lacks the amide group present in 4-(4-Hydroxybenzamido)butanoic acid.
Uniqueness
4-(4-Hydroxybenzamido)butanoic acid is unique due to the presence of both a hydroxybenzamide group and a butanoic acid chain
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
4-[(4-hydroxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-5-3-8(4-6-9)11(16)12-7-1-2-10(14)15/h3-6,13H,1-2,7H2,(H,12,16)(H,14,15) |
Clave InChI |
ZVPJJXKXYKXGRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)









